molecular formula C24H26ClN3O5 B11434979 {3-[5-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-6-oxopyridazin-1(6H)-yl]tricyclo[3.3.1.1~3,7~]dec-1-yl}acetic acid

{3-[5-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-6-oxopyridazin-1(6H)-yl]tricyclo[3.3.1.1~3,7~]dec-1-yl}acetic acid

Cat. No.: B11434979
M. Wt: 471.9 g/mol
InChI Key: JJFTVSFXBGTUGH-UHFFFAOYSA-N
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Description

{3-[5-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-6-oxopyridazin-1(6H)-yl]tricyclo[3.3.1.1~3,7~]dec-1-yl}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinone ring, a tricyclo[3.3.1.1~3,7~]decane moiety, and an acetic acid group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[5-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-6-oxopyridazin-1(6H)-yl]tricyclo[3.3.1.1~3,7~]dec-1-yl}acetic acid typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:

  • Formation of the pyridazinone ring through cyclization reactions.
  • Introduction of the tricyclo[3.3.1.1~3,7~]decane moiety via Diels-Alder reactions or other cycloaddition reactions.
  • Functionalization of the pyridazinone ring with the chloro and amino groups.
  • Coupling of the pyridazinone derivative with the tricyclo[3.3.1.1~3,7~]decane derivative.
  • Introduction of the acetic acid group through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes would need to be developed to ensure the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

{3-[5-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-6-oxopyridazin-1(6H)-yl]tricyclo[3.3.1.1~3,7~]dec-1-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The chloro and amino groups on the pyridazinone ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {3-[5-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-6-oxopyridazin-1(6H)-yl]tricyclo[3.3.1.1~3,7~]dec-1-yl}acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activity, making it a potential candidate for drug development. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound could be investigated for its potential use as a pharmaceutical agent. Its ability to interact with specific molecular targets may make it useful in treating certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of {3-[5-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-6-oxopyridazin-1(6H)-yl]tricyclo[3.3.1.1~3,7~]dec-1-yl}acetic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, resulting in the compound’s observed effects. The exact pathways and targets involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

  • {3-[5-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-6-oxopyridazin-1(6H)-yl]tricyclo[3.3.1.

Properties

Molecular Formula

C24H26ClN3O5

Molecular Weight

471.9 g/mol

IUPAC Name

2-[3-[5-chloro-4-(4-methoxycarbonylanilino)-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid

InChI

InChI=1S/C24H26ClN3O5/c1-33-22(32)16-2-4-17(5-3-16)27-18-12-26-28(21(31)20(18)25)24-9-14-6-15(10-24)8-23(7-14,13-24)11-19(29)30/h2-5,12,14-15,27H,6-11,13H2,1H3,(H,29,30)

InChI Key

JJFTVSFXBGTUGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)CC(=O)O)Cl

Origin of Product

United States

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